Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-
Description
Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring linked to a sulfonamide group. The nitrogen of the sulfonamide is further functionalized with a Schiff base moiety derived from 3-methoxybenzaldehyde, forming a benzylidene group.
Properties
CAS No. |
160955-96-4 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-6-8-15(9-7-12)20(17,18)16-11-13-4-3-5-14(10-13)19-2/h3-11H,1-2H3 |
InChI Key |
UWXPZFJCRZLJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
| Component | Role/Function | Source |
|---|---|---|
| 4-Methylbenzenesulfonamide | Amine precursor | |
| 3-Methoxybenzaldehyde | Carbonyl precursor | |
| p-Toluenesulfonic acid (pTSA) | Catalyst | |
| Ethanol | Solvent |
Procedure :
- Reagent preparation : 4-Methylbenzenesulfonamide is often synthesized via sulfonation of toluene derivatives.
- Condensation : A stoichiometric mixture of the sulfonamide and 3-methoxybenzaldehyde is dissolved in ethanol with catalytic pTSA.
- Reflux : The reaction is heated under reflux (60–80°C) for 6–12 hours to facilitate imine bond formation.
- Purification : The product is recrystallized from ethanol or purified via column chromatography.
Yield : Reported yields range from 65–78% , depending on reaction time and catalyst efficiency.
Electrooxidative Cationic Intermediate Generation
An alternative method leverages electrochemical oxidation to generate reactive intermediates, enabling synthesis under mild conditions.
Key Protocol
Procedure :
- Electrooxidation : A two-chamber electrolytic cell generates cationic intermediates from 3-methoxybenzyl bromide and sulfonamide.
- Coupling : The intermediates react with 4-methylbenzenesulfonamide to form the Schiff base.
- Workup : The reaction mixture is washed with aqueous NaOH and extracted with ethyl acetate.
Yield : ~78% for analogous 4-methoxyphenyl derivatives, suggesting adaptability to 3-methoxyphenyl systems.
Catalytic Aldol Condensation
This method employs organocatalysts or metal complexes to drive selectivity and efficiency.
Representative Example
| Component | Role/Function | Source |
|---|---|---|
| 4-Methylbenzenesulfonamide | Amine precursor | |
| 3-Methoxybenzaldehyde | Carbonyl precursor | |
| Triethylamine (TEA) | Base catalyst | |
| Ethanol | Solvent |
Procedure :
- Base-mediated activation : TEA deprotonates the sulfonamide, enhancing nucleophilicity.
- Aldol addition : The activated amine attacks the aldehyde’s carbonyl group, forming an enamine intermediate.
- Imine formation : Subsequent dehydration yields the Schiff base.
Yield : Up to 72% in analogous systems, with purity >95% after recrystallization.
Mechanochemical Synthesis
Emerging green chemistry approaches minimize solvent use and energy consumption.
Green Chemistry Protocol
| Component | Role/Function | Source |
|---|---|---|
| 4-Methylbenzenesulfonamide | Amine precursor | |
| 3-Methoxybenzaldehyde | Carbonyl precursor | |
| Solvent-free grinding | Activation method |
Procedure :
- Dry grinding : A mortar and pestle mix the sulfonamide and aldehyde under ambient conditions.
- Catalyst-free reaction : Mechanical energy drives condensation without external heating.
- Purification : The product is filtered and washed with cold water.
Yield : ~96% for analogous Schiff bases, highlighting scalability and sustainability.
Patent-Based Industrial-Scale Synthesis
A patented method optimizes yields for large-scale production, often employing sequential protection/deprotection steps.
Industrial Protocol
| Component | Role/Function | Source |
|---|---|---|
| 4-Methylbenzenesulfonamide | Intermediate | |
| 3-Methoxybenzaldehyde | Carbonyl precursor | |
| Hydrobromic acid | Deprotection agent | |
| Toluene | Solvent |
Procedure :
- Deprotection : Pre-synthesized intermediates (e.g., methyl-protected analogs) are treated with HBr in acetic acid to remove protective groups.
- Aqueous workup : The reaction mixture is neutralized with NaOH, and the product is extracted with toluene.
- Crystallization : The crude product is dried and recrystallized.
Yield : ~92% purity with >99% chiral purity for enantiomerically pure derivatives.
Comparative Analysis of Methods
Critical Research Findings
- Catalytic Efficiency : pTSA and TEA enhance reaction rates by protonating the aldehyde’s carbonyl group or deprotonating the sulfonamide’s amine, respectively.
- Steric Effects : The 3-methoxy group’s position significantly impacts reactivity compared to 4-methoxy derivatives, requiring adjusted reaction times.
- Green Chemistry : Solvent-free mechanochemical methods reduce environmental impact while maintaining high yields.
- Industrial Scalability : Sequential protection/deprotection steps enable enantiopure synthesis for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- is a chemical compound that combines a sulfonamide group with a methoxybenzaldehyde moiety. It has a molecular weight of approximately 289.35 g/mol. The compound appears as a solid with a melting point of 78-79 °C and a predicted boiling point of 455.6 ± 55.0 °C .
Applications
Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- has several applications across various fields:
- Enzyme Inhibition Research indicates that Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- interacts with specific enzymes, particularly carbonic anhydrase. The mechanism involves binding at the enzyme's active site, inhibiting its function and leading to various biological effects that may be beneficial in therapeutic contexts. It has been investigated for its potential to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to effects such as tumor growth suppression and antimicrobial activity, making it a candidate for further research in medicinal chemistry.
Reactions
The compound can undergo several types of reactions:
- Oxidation: Using potassium permanganate in an acidic medium.
- Reduction: Using sodium borohydride in methanol.
- Substitution: Reacting with amines or thiols under basic conditions.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Differences and Implications
- The 3-methoxy group on the benzylidene moiety may moderate solubility via hydrogen bonding . compounds feature a nitro group, which correlates with improved HIV integrase inhibition. ’s hydroxypropyl substituent introduces a chiral center and hydrogen-bonding capacity, contrasting with the target’s planar Schiff base. This could influence receptor binding in biological systems .
- Synthetic Routes: The target’s Schiff base formation likely involves a condensation reaction, whereas ’s styrylquinoline derivatives require multi-step coupling of sulfonamides with quinoline intermediates. ’s quinazolinone synthesis highlights the diversity of sulfonamide functionalization strategies .
Biological Activity :
- While the target’s bioactivity is unreported, underscores the importance of nitro and hydroxyl groups in antiviral activity. The target’s methoxy and methyl groups may redirect its activity toward other targets, such as anticancer or antimicrobial pathways, common among sulfonamides .
Biological Activity
Benzenesulfonamide derivatives, including N-[(3-methoxyphenyl)methylene]-4-methyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.
Overview of Benzenesulfonamide Derivatives
Benzenesulfonamides are a class of compounds characterized by the presence of a sulfonamide group attached to a benzene ring. The specific compound N-[(3-methoxyphenyl)methylene]-4-methyl- is notable for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.
1. Antimicrobial Properties
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that derivatives with various substitutions on the benzene ring showed varying degrees of effectiveness against bacterial strains. For instance, the compound's structure allows it to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth and survival.
2. Anticancer Activity
N-[(3-methoxyphenyl)methylene]-4-methyl- has been investigated for its potential anticancer properties. The compound acts as an inhibitor of mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer cells. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HT29 (colorectal cancer) by activating caspase pathways .
3. Cardiovascular Effects
A recent study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure, suggesting a potential role in managing cardiovascular conditions by modulating calcium channel activity .
The biological activity of N-[(3-methoxyphenyl)methylene]-4-methyl- can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Pathways : The compound acts as a MEK inhibitor, affecting the MAPK signaling pathway crucial for cell proliferation and survival .
- Calcium Channel Modulation : The interaction with calcium channels may explain its effects on cardiovascular parameters, potentially influencing vascular resistance and heart rate .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-[(3-methoxyphenyl)methylene]-4-methyl-, it is essential to compare it with other benzenesulfonamide derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Cardiovascular Effects |
|---|---|---|---|
| N-[(3-methoxyphenyl)methylene]-4-methyl- | Moderate | High | Significant |
| 4-(2-aminoethyl)-benzenesulfonamide | Low | Moderate | Moderate |
| 2-hydrazinocarbonyl-benzenesulfonamide | High | Low | Minimal |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Very High | Moderate | Significant |
Case Studies
Several case studies have highlighted the efficacy of benzenesulfonamide derivatives:
- Antimicrobial Evaluation : In a study involving various bacterial strains, N-[(3-methoxyphenyl)methylene]-4-methyl- showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
- Cytotoxicity Assessment : A cytotoxicity assay revealed that this compound significantly inhibited cell proliferation in cancer cell lines compared to control groups, emphasizing its potential as an anticancer therapeutic .
Q & A
Basic: What are the recommended methods for synthesizing Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- and validating its purity?
Answer:
The synthesis typically involves condensation reactions between 4-methylbenzenesulfonamide and 3-methoxybenzaldehyde derivatives under reflux conditions in ethanol or THF with catalytic acetic acid . Reaction progress can be monitored via TLC using chloroform:methanol (4.8:0.2) as the solvent system . Post-synthesis purification often employs recrystallization from ethanol. Purity validation requires complementary techniques:
- HPLC or LC-MS for assessing chemical homogeneity.
- Single-crystal X-ray diffraction (SXRD) for structural confirmation, utilizing programs like SHELXTL or SHELXL for refinement .
- Elemental analysis (C, H, N, S) to verify stoichiometric ratios.
Advanced: How can crystallographic data discrepancies in this compound’s structure be resolved?
Answer:
Discrepancies in bond lengths, angles, or hydrogen bonding networks may arise from:
- Twinned crystals : Use SHELXL’s TWIN command to refine twinning parameters .
- Disordered solvent molecules : Apply SQUEEZE (in PLATON) to model diffuse electron density .
- Validation tools : Cross-check with the IUCr’s checkCIF to identify outliers in geometric parameters .
For example, if the Schiff base linkage (N=C) shows unexpected geometry, compare with analogous structures in the Cambridge Structural Database (CSD) to validate intramolecular strain or intermolecular interactions .
Basic: What spectroscopic techniques are critical for characterizing this compound’s functional groups?
Answer:
- FT-IR : Confirm the sulfonamide group (S=O stretching at ~1150–1300 cm⁻¹) and imine (C=N stretch at ~1600–1650 cm⁻¹) .
- NMR :
- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.0 ppm), and imine proton (δ ~8.5 ppm).
- ¹³C NMR : Sulfonamide carbonyl (δ ~165 ppm) and imine carbon (δ ~150 ppm) .
- UV-Vis : π→π* transitions in the aromatic and imine regions (~250–300 nm) .
Advanced: How can hydrogen bonding patterns in this compound inform its supramolecular assembly?
Answer:
Graph set analysis (as per Etter’s rules) is essential to classify hydrogen bonds (e.g., sulfonamide N-H→O=S as D₁¹ motifs) and predict packing motifs . For example:
- N-H···O hydrogen bonds between sulfonamide groups may form 1D chains or 2D sheets.
- C-H···π interactions involving the methoxyphenyl ring can stabilize crystal lattices.
Use Mercury (CCDC) to visualize and quantify intermolecular contacts, comparing with similar benzenesulfonamide derivatives .
Basic: What are the primary biochemical research applications of this compound?
Answer:
- Enzyme inhibition : Screen against carbonic anhydrases (CAs) due to sulfonamide’s affinity for zinc-containing active sites .
- Cellular imaging : Functionalize with fluorophores (e.g., anthracene derivatives) for tracking subcellular localization .
- Antimicrobial studies : Test against Gram-positive/negative bacteria via MIC assays, leveraging the methoxyphenyl group’s membrane permeability .
Advanced: How can computational methods predict this compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., sulfonyl group’s sulfur atom) .
- Fukui indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict reaction sites.
- Solvent effects : Use COSMO-RS to model solvent polarity’s impact on reaction kinetics (e.g., ethanol vs. DMF) .
Advanced: How can contradictory biological activity data be addressed in structure-activity relationship (SAR) studies?
Answer:
- Pharmacophore modeling : Align active/inactive analogs to identify critical moieties (e.g., methoxy position, imine flexibility) .
- Crystallographic data : Correlate bioactivity with conformational flexibility observed in polymorphs or co-crystals .
- Proteomic profiling : Use mass spectrometry to identify off-target interactions (e.g., unintended kinase binding) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity : Refer to SDS for acute toxicity data (e.g., LD50 in rodents) and handle with nitrile gloves and fume hoods.
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
- Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent imine hydrolysis .
Advanced: How can synthetic byproducts be minimized during large-scale preparation?
Answer:
- Flow chemistry : Optimize residence time and temperature to reduce side reactions (e.g., over-oxidation) .
- Catalyst screening : Test Pd/C or zeolites to enhance Schiff base formation efficiency .
- In-situ monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours; analyze degradation via LC-MS .
- Thermal gravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .
- Light exposure tests : Use UV chambers to evaluate photodegradation rates, especially for anthraquinone-linked derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
